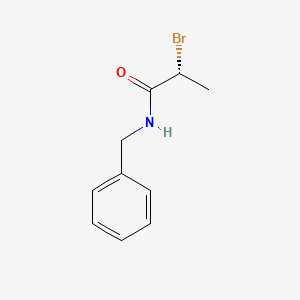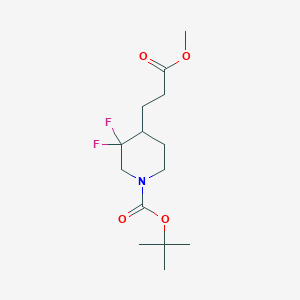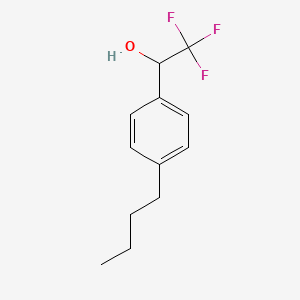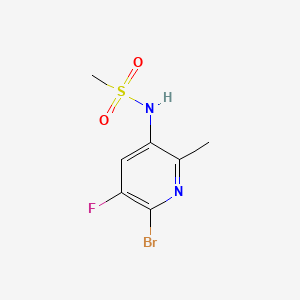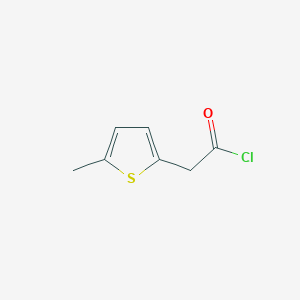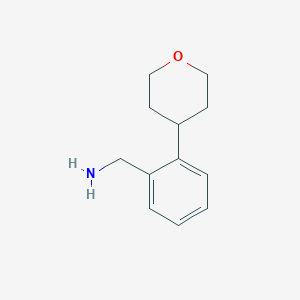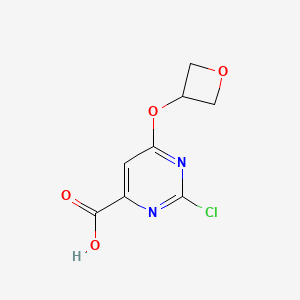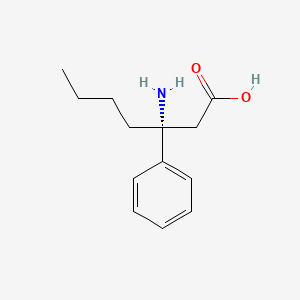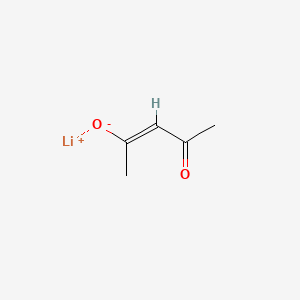
(2,4-Pentanedionato)lithium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
(2,4-Pentanedionato)lithium is typically synthesized by reacting lithium hydroxide or lithium carbonate with acetylacetone (2,4-pentanedione) in an inert atmosphere. The reaction proceeds as follows:
LiOH+C5H8O2→C5H7LiO2+H2O
The reaction is carried out under an inert gas such as nitrogen to prevent moisture from affecting the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and stored under inert gas to maintain its stability .
化学反应分析
Types of Reactions
(2,4-Pentanedionato)lithium undergoes various chemical reactions, including:
Substitution Reactions: It can participate in ligand exchange reactions with other metal acetylacetonates.
Coordination Reactions: It forms coordination complexes with transition metals, which are useful in catalysis and material science
Common Reagents and Conditions
Common reagents used in reactions with this compound include transition metal salts and other acetylacetonates. The reactions are typically carried out in organic solvents under inert conditions to prevent hydrolysis .
Major Products
The major products formed from these reactions are coordination complexes, which have applications in catalysis, material science, and as precursors for other chemical syntheses .
科学研究应用
(2,4-Pentanedionato)lithium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of lithium-containing materials and as a reagent in organic synthesis
Biology: It is studied for its potential effects on biological systems, particularly in the context of lithium’s known effects on neurological functions
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases
Industry: It is used in the production of lithium-ion batteries, ceramics, and as a catalyst in various industrial processes
作用机制
The mechanism of action of (2,4-Pentanedionato)lithium involves its ability to form coordination complexes with various metal ions. These complexes can influence a range of molecular targets and pathways, including:
Inhibition of Glycogen Synthase Kinase-3 (GSK-3): This pathway is involved in neuroprotection and has been studied in the context of lithium’s effects on neurological diseases
Modulation of Inositol Monophosphatase (IMPA): This enzyme is another target of lithium, affecting synaptic function and neuronal signaling
相似化合物的比较
(2,4-Pentanedionato)lithium is part of a broader class of metal acetylacetonates, which include:
- Titanium Acetylacetonate (Ti(acac)2)
- Zirconium Acetylacetonate (Zr(acac)4)
- Hafnium Acetylacetonate (Hf(acac)4)
- Chromium Acetylacetonate (Cr(acac)3)
These compounds share similar coordination chemistry but differ in their specific applications and reactivity. This compound is unique in its use in lithium-ion battery technology and its specific biological effects .
属性
分子式 |
C5H7LiO2 |
|---|---|
分子量 |
106.1 g/mol |
IUPAC 名称 |
lithium;(E)-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H8O2.Li/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+1/p-1/b4-3+; |
InChI 键 |
JTEOOCAGEXVCBQ-BJILWQEISA-M |
手性 SMILES |
[Li+].C/C(=C\C(=O)C)/[O-] |
规范 SMILES |
[Li+].CC(=CC(=O)C)[O-] |
物理描述 |
White powder; [Alfa Aesar MSDS] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


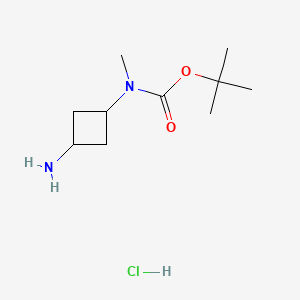
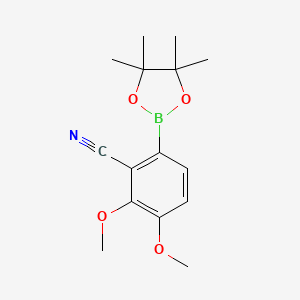
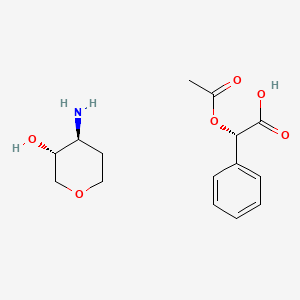

![3-Bromo-2-fluoro-6-[3-(1-piperidinyl)propoxy]pyridine](/img/structure/B13900762.png)
